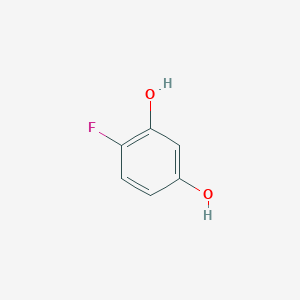

4-Fluororesorcinol

Vue d'ensemble

Description

4-Fluororesorcinol (4-FR) is a small fluorinated aromatic compound with a wide range of applications in scientific research. It is a versatile and powerful tool for investigating the biochemical and physiological processes of a variety of organisms. 4-FR has been used in a variety of studies, ranging from the development of drugs to the study of gene expression and regulation.

Applications De Recherche Scientifique

Synthèse des fluorescéines fluorées

Le 4-fluororesorcinol sert de précurseur crucial pour la synthèse de fluorescéines fluorées. Une voie de synthèse implique la réaction du this compound avec des dérivés de benzaldéhyde, suivie d'une oxydation à l'aide de 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Ces composés fluorescents sont largement utilisés en imagerie biologique, en microscopie à fluorescence et en cytométrie en flux.

Colorants fluorescents

Le composé joue un rôle essentiel dans la préparation de divers colorants fluorescents, y compris les analogues de la fluorescéine, de la coumarine et de la résorufine. Ces colorants trouvent des applications dans le marquage des biomolécules, la détection des structures cellulaires et l'étude des interactions protéiques .

Chimie médicinale

Les chercheurs explorent les dérivés du this compound pour leur potentiel en tant que candidats médicaments. En incorporant des atomes de fluor, les chimistes médicinaux visent à améliorer l'hydrophilie, à modifier le métabolisme et à améliorer la biodisponibilité des composés pharmaceutiques .

Safety and Hazards

When handling 4-Fluororesorcinol, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Relevant Papers

Several papers have been published on the synthesis of this compound . These papers provide valuable insights into the synthesis methods and potential applications of this compound.

Mécanisme D'action

Target of Action

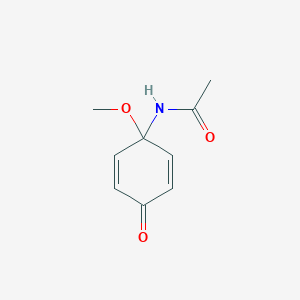

4-Fluororesorcinol is primarily used as a precursor in the preparation of fluorescent dyes or indicators . It is known to interact with tyrosinase , a key enzyme involved in the production of melanin . The compound can chelate to the copper center in oxy-tyrosinase, leading to the inactivation of the enzyme .

Mode of Action

The mode of action of this compound involves its reaction with other compounds to form fluorescent dyes. One synthetic route involves this compound reacting with benzaldehyde derivatives and followed by an oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes a reaction of this compound with phthalic anhydride catalyzed by zinc chloride or methanesulfonic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of fluorescent dyes. The compound’s interaction with benzaldehyde derivatives and subsequent oxidation forms fluorinated fluoresceins . These fluoresceins are often used in biological research for staining and visualization purposes.

Result of Action

The primary result of this compound’s action is the production of fluorescent dyes or indicators . These dyes have a wide range of applications, from biological research to industrial uses. In the context of biological systems, the inactivation of tyrosinase by this compound can lead to a decrease in melanin production .

Action Environment

The action of this compound is highly dependent on the specific environmental conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants can significantly influence the compound’s reactivity and the efficacy of the resulting fluorescent dyes .

Propriétés

IUPAC Name |

4-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIJNIQXJYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441640 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103068-41-3 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dihydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

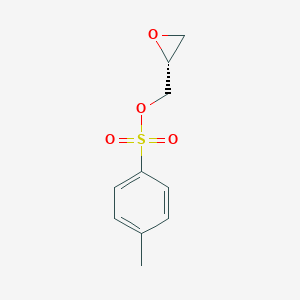

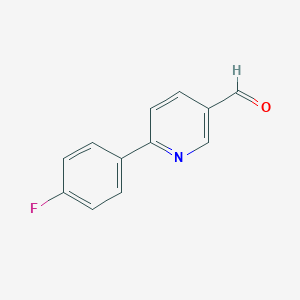

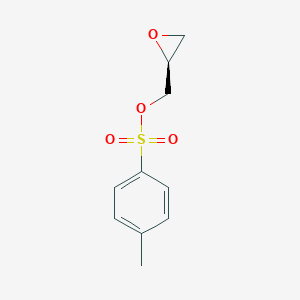

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the main applications of 4-fluororesorcinol?

A1: this compound serves as a key building block in the synthesis of various compounds, particularly in materials science and chemical derivatization. For instance, it's used to synthesize:

- Fluorinated fluoresceins (Oregon Green dyes): These dyes exhibit superior photostability, lower ionization pH, and higher quantum yields compared to fluorescein, making them valuable reporter molecules in biological systems. []

- Liquid crystals: this compound acts as a central unit in synthesizing bent-shaped molecules with azobenzene wings, leading to liquid crystalline materials with unique properties like nematic and smectic phases. []

- Modified Resorcinol-Formaldehyde (R-F) resins: Incorporating this compound into R-F resins aims to enhance their chemical and oxidative stability, particularly for applications like removing radioactive cesium from alkaline solutions. [, ]

Q2: What are the advantages of using this compound in synthesizing fluorinated fluoresceins?

A2: Fluorinated fluoresceins derived from this compound offer several advantages over conventional fluorescein:

- Enhanced photostability: They demonstrate greater resistance to photobleaching, enabling prolonged imaging and analysis in biological systems. []

- Lower ionization pH (pKa): Their lower pKa values allow for fluorescence at a wider pH range, making them suitable for applications with varying pH conditions. []

- Higher quantum yields: Some fluorinated fluoresceins exhibit significantly higher quantum yields, resulting in brighter fluorescence signals. []

Q3: Are there any challenges associated with using this compound in synthesizing modified Resorcinol-Formaldehyde resins?

A3: While this compound shows potential for improving the stability of R-F resins, challenges exist:

- Nucleophilic displacement: The fluorine substituent in this compound is susceptible to nucleophilic displacement reactions during resin synthesis, potentially leading to undesired byproducts and affecting resin performance. [, ]

- Limited solubility: this compound-based resins may exhibit limited solubility in aqueous/alkaline conditions, hindering their application in specific environments. []

Q4: How is the structure of this compound related to its properties and applications?

A4:

- Fluorine substitution: The presence of fluorine at the 4-position of resorcinol influences the electron distribution and reactivity of the molecule. This impacts its ability to participate in electrophilic aromatic substitution reactions and dictates the properties of the resulting compounds. [, ]

- Hydroxyl groups: The two hydroxyl groups contribute to the molecule's polarity and its ability to form hydrogen bonds. These characteristics are essential for its use in synthesizing liquid crystals and its potential interactions within biological systems. []

Q5: What are the established methods for synthesizing this compound?

A5: Two primary methods exist for synthesizing this compound:

- Direct fluorination and demethylation: 2,6-Dimethoxyacetophenone undergoes fluorination with trifluoromethyl hypofluorite followed by demethylation in hydrobromic acid to yield this compound. This method is preferred due to its higher overall yield. []

Q6: What analytical techniques are employed to characterize this compound and its derivatives?

A6: Various analytical techniques are utilized for characterization:

- Polarizing optical microscopy and differential scanning calorimetry (DSC): These techniques investigate the mesophase behavior and thermal transitions of liquid crystals synthesized using this compound. []

- X-ray diffraction (XRD): XRD provides insights into the molecular arrangement and packing of molecules within the liquid crystalline phases. []

- UV-Vis absorption spectroscopy: This technique investigates the light-induced trans-cis isomerization behavior of azobenzene-containing compounds derived from this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)